
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer.
Wirkmechanismus
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 activity by this compound leads to the activation of the tumor suppressor protein p53, which induces cancer cell death.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a potent inhibitor of CK2 activity and has been extensively studied in vitro. However, its efficacy in vivo has not been fully established. Additionally, the synthesis of this compound is a multi-step process, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
Future research on 1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea should focus on its efficacy in vivo and its potential use in combination with other chemotherapeutic agents. Additionally, the development of more efficient synthesis methods for this compound may increase its availability for use in lab experiments and clinical trials.
Synthesemethoden
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2,6-difluoroaniline with furan-2-carboxylic acid to form 2,6-difluoro-N-(furan-2-yl)benzamide. This intermediate is then reacted with 1-(1H-pyrazol-1-yl)propan-2-ol to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound has also been shown to induce cancer cell death through apoptosis and autophagy.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-11-4-1-5-12(18)15(11)21-16(23)19-10-13(14-6-2-9-24-14)22-8-3-7-20-22/h1-9,13H,10H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFELWWOQTUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2790230.png)
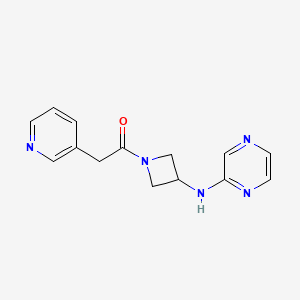
![Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate](/img/structure/B2790233.png)

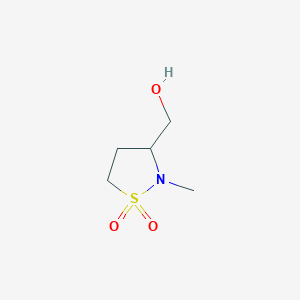


![1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2790240.png)
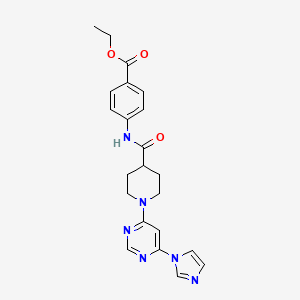
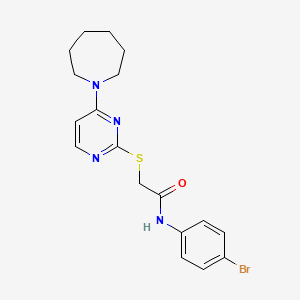
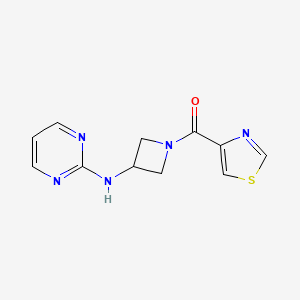
![Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2790247.png)
![ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2790249.png)